molecular formula C23H28F2O6 B13417461 Fluocinolone Acetonide 22-Methyl Homologue

Fluocinolone Acetonide 22-Methyl Homologue

Cat. No.: B13417461
M. Wt: 438.5 g/mol
InChI Key: KUAYISMWWBBCAR-UAFUFKTOSA-N
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Description

Fluocinolone Acetonide 22-Methyl Homologue is a synthetic corticosteroid with potent anti-inflammatory properties. It is a derivative of fluocinolone acetonide, which is widely used in dermatology to treat various skin conditions. The addition of a 22-methyl group enhances its pharmacological activity, making it a valuable compound in medical and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluocinolone Acetonide 22-Methyl Homologue involves multiple steps, starting from basic steroidal precursors. The process typically includes fluorination, acetonide formation, and methylation. The fluorination step is crucial as it significantly enhances the compound’s anti-inflammatory activity. Common reagents used in these reactions include fluorinating agents like hydrogen fluoride and acetic anhydride for acetonide formation .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques like bio-fermentation and stereoselective fluorination. The use of biocatalysts and environmentally friendly solvents is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Fluocinolone Acetonide 22-Methyl Homologue undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Hydrogen fluoride for fluorination.

Major Products

The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which exhibit enhanced pharmacological activities .

Scientific Research Applications

Fluocinolone Acetonide 22-Methyl Homologue has a wide range of applications in scientific research:

Mechanism of Action

Fluocinolone Acetonide 22-Methyl Homologue exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins . The compound also inhibits the release of arachidonic acid by inducing phospholipase A2 inhibitory proteins, further reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluocinolone Acetonide 22-Methyl Homologue stands out due to its enhanced pharmacological activity, attributed to the 22-methyl group. This modification not only increases its potency but also improves its stability and bioavailability compared to its parent compound and other similar corticosteroids .

Properties

Molecular Formula

C23H28F2O6

Molecular Weight

438.5 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C23H28F2O6/c1-11-30-19-8-13-14-7-16(24)15-6-12(27)4-5-20(15,2)22(14,25)17(28)9-21(13,3)23(19,31-11)18(29)10-26/h4-6,11,13-14,16-17,19,26,28H,7-10H2,1-3H3/t11?,13-,14-,16-,17-,19+,20-,21-,22-,23+/m0/s1

InChI Key

KUAYISMWWBBCAR-UAFUFKTOSA-N

Isomeric SMILES

CC1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)F

Canonical SMILES

CC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F

Origin of Product

United States

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